Pritelivir Demonstrates 28.4% Absolute Increase in Lesion Healing vs. Standard of Care in Phase 3 Refractory HSV Trial
In the registrational Phase 3 PRIOH-1 trial (NCT03073967), pritelivir demonstrated superior efficacy compared to investigator's choice therapy (ICT) in immunocompromised patients with refractory HSV infections. The ICT arm included foscarnet (70% of cases), cidofovir, or imiquimod [1]. Complete lesion healing within 28 days was achieved in 62.7% of pritelivir-treated patients versus 34.0% of ICT-treated patients, an absolute difference of 28.4% (p=0.0047) [2].
| Evidence Dimension | Complete lesion healing rate at 28 days |
|---|---|
| Target Compound Data | 62.7% (32/51) |
| Comparator Or Baseline | Investigator's Choice Therapy (ICT): 34.0% (17/50) |
| Quantified Difference | Absolute difference: +28.4%; p=0.0047 |
| Conditions | Phase 3, randomized, open-label trial; 158 immunocompromised patients with refractory HSV infection (R±R); pritelivir 100 mg daily (400 mg loading dose) |
Why This Matters
This direct head-to-head Phase 3 data establishes pritelivir's superiority over the current standard of care (including foscarnet) in a patient population with high unmet medical need, directly informing procurement decisions for clinical research focused on refractory HSV.
- [1] CROI 2026. Abstract 196: Pritelivir for Refractory HSV Infections in Immunocompromised Patients: Results of a Phase III Trial. View Source
- [2] EATG. Phase 3 trial confirms superior efficacy of oral pritelivir for refractory HSV in immunocompromised patients. 2025. View Source
